
(2-Amino-2-oxoethyl) carbamimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-2-oxoethyl) carbamimidothioate is a chemical compound with the molecular formula C₃H₇N₃OS It is known for its unique structure, which includes an amino group, an oxo group, and a carbamimidothioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-2-oxoethyl) carbamimidothioate typically involves the reaction of glycine with thiourea under specific conditions. The reaction is carried out in an aqueous medium, and the pH is carefully controlled to ensure the formation of the desired product. The reaction can be represented as follows:
Glycine+Thiourea→(2-Amino-2-oxoethyl) carbamimidothioate
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-2-oxoethyl) carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Hydroxyl derivatives
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
(2-Amino-2-oxoethyl) carbamimidothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Amino-2-oxoethyl) carbamimidothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Amino-2-oxoethyl) carbamimidothioate hydrochloride: A hydrochloride salt form with similar properties.
2-Amino-2-oxoethyl group: A related compound with a simpler structure.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific reactivity and biological activity
Propriétés
Formule moléculaire |
C3H7N3OS |
|---|---|
Poids moléculaire |
133.18 g/mol |
Nom IUPAC |
(2-amino-2-oxoethyl) carbamimidothioate |
InChI |
InChI=1S/C3H7N3OS/c4-2(7)1-8-3(5)6/h1H2,(H2,4,7)(H3,5,6) |
Clé InChI |
IGJZOYGGYCSJFB-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)N)SC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


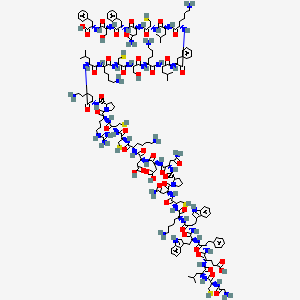
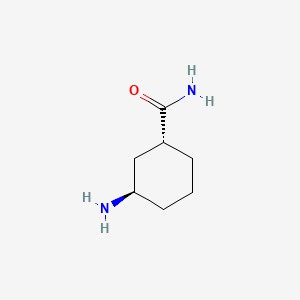
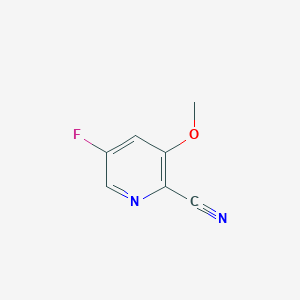
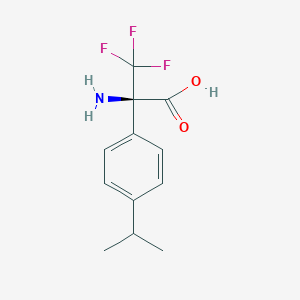
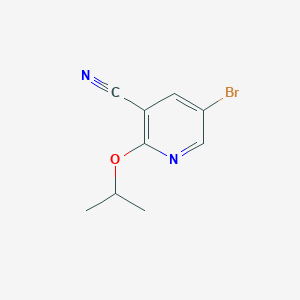
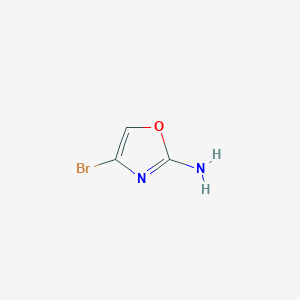
![(5S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B13907657.png)



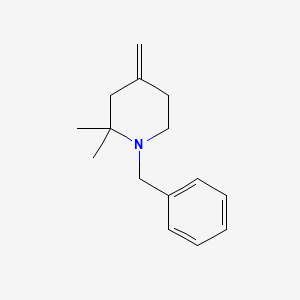

![Benzyl (1-oxaspiro[2.3]hexan-5-yl)carbamate](/img/structure/B13907705.png)

